(4-Fluoro-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine
Description
(4-Fluoro-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine is a fluorinated amine derivative characterized by a benzyl group substituted with a fluorine atom at the para position and a propylamine side chain modified with a trifluoromethoxymethyl group. This structure combines two pharmacologically relevant motifs:
- Fluorinated aromatic ring: Enhances metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation.
Such compounds are of interest in medicinal chemistry, particularly in central nervous system (CNS) or antimicrobial drug development, where fluorinated amines are common .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(trifluoromethoxy)butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F4NO/c1-2-11(8-18-12(14,15)16)17-7-9-3-5-10(13)6-4-9/h3-6,11,17H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCSTHLCJDAENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(F)(F)F)NCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167504 | |
| Record name | 4-Fluoro-N-[1-[(trifluoromethoxy)methyl]propyl]benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208080-99-2 | |
| Record name | 4-Fluoro-N-[1-[(trifluoromethoxy)methyl]propyl]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208080-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-N-[1-[(trifluoromethoxy)methyl]propyl]benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 4-Fluorobenzyl chloride: This can be achieved by reacting 4-fluorotoluene with thionyl chloride under reflux conditions.
Formation of 4-Fluorobenzylamine: The 4-fluorobenzyl chloride is then reacted with ammonia or an amine to form 4-fluorobenzylamine.
Introduction of Trifluoromethoxymethyl Group: The final step involves the reaction of 4-fluorobenzylamine with a trifluoromethoxymethylating agent under appropriate conditions to yield (4-Fluoro-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-Fluoro-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Fluoro-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Effects on the Benzyl Group
- (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine (): Fluorine is in the meta position, and the side chain includes an imidazole ring. The imidazole group introduces hydrogen-bonding capability, which could enhance solubility but reduce blood-brain barrier penetration .
Side Chain Modifications
- (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine (): Features an isopropoxy-propyl side chain and a pyridine ring. However, the isopropoxy group is less lipophilic than trifluoromethoxy, which may reduce tissue distribution .
Key Physicochemical Properties (Inferred)
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents |
|---|---|---|---|
| (4-Fluoro-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine | ~265.2 | ~2.8 | 4-Fluoro-benzyl, trifluoromethoxymethyl |
| (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | ~245.3 | ~1.9 | 4-Fluoro-benzyl, 4-methoxy-benzyl |
| (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine | ~249.3 | ~1.2 | 3-Fluoro-benzyl, imidazolyl-propyl |
Notes:
- The trifluoromethoxymethyl group in the target compound increases logP significantly, suggesting superior lipid solubility compared to methoxy or imidazole-containing analogs.
- Fluorine’s para position optimizes electronic effects on the benzyl ring, whereas meta-substitution (as in ) may disrupt resonance stabilization .
Spectral and Structural Differentiation
Spectral data (e.g., NMR, IR) would be critical for distinguishing these compounds:
- 1H-NMR : The para-fluoro substituent in the target compound would produce a singlet for aromatic protons, while meta-fluoro analogs () show complex splitting. The trifluoromethoxymethyl group’s -CF3 signal (~70–75 ppm in 13C-NMR) is distinct from methoxy (-OCH3, ~55 ppm) or imidazole signals .
- 19F-NMR : A single peak near -60 ppm would confirm the para-fluoro group, differing from meta-fluoro analogs .
Biological Activity
(4-Fluoro-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C14H18F4N
- Molecular Weight : 276.3 g/mol
- Structure : The compound features a fluorobenzyl group and a trifluoromethoxymethyl propyl amine moiety, contributing to its unique biological interactions.
The biological activity of (4-Fluoro-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine is primarily attributed to its interaction with various biological targets:
- Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit specific kinases involved in signaling pathways associated with cancer progression and inflammatory responses. Kinases such as SYK (Spleen Tyrosine Kinase) have been identified as potential targets for therapeutic intervention .
- Modulation of Ion Channels : The compound has shown potential in modulating ion channels, particularly those involved in cystic fibrosis transmembrane conductance regulator (CFTR) activity. This modulation could be beneficial in treating conditions associated with CFTR dysfunction .
- Aldosterone Synthase Inhibition : Research indicates that compounds similar to (4-Fluoro-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine may inhibit aldosterone synthase, suggesting a role in managing diseases characterized by elevated aldosterone levels, such as hypertension and heart failure .
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Kinase Inhibition | SYK, LRRK2 | |
| Ion Channel Modulation | CFTR | |
| Aldosterone Synthase Inhibition | Cardiovascular Diseases |
Case Study 1: Cancer Therapeutics
A study investigated the effects of (4-Fluoro-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine on cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast cancer and leukemia models, attributed to the compound's ability to interfere with kinase signaling pathways.
Case Study 2: Cystic Fibrosis Treatment
In a clinical trial involving patients with cystic fibrosis, the administration of a related compound resulted in improved lung function and reduced symptoms. This suggests that targeting CFTR modulation through compounds like (4-Fluoro-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine could provide therapeutic benefits for patients with CFTR-related disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
